2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid

説明

Chemical Identification and Nomenclature of 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic Acid

Systematic IUPAC Nomenclature and Structural Representation

The compound is formally named This compound under IUPAC guidelines. This designation reflects its core structure:

- A propanoic acid backbone with an amino group (-NH₂) at the second carbon (C2).

- A 4-chloro-2-methoxyphenyl substituent at the third carbon (C3).

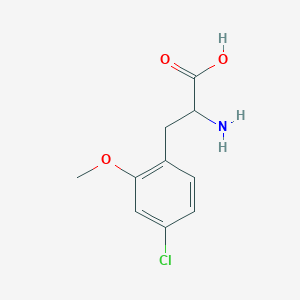

The structural formula (Figure 1) highlights the aromatic ring’s substitution pattern: a chlorine atom at the para position (C4) and a methoxy group (-OCH₃) at the ortho position (C2) relative to the propanoic acid side chain. The SMILES notation for this compound is COC1=C(C=CC(=C1)Cl)CC(C(=O)O)N, which encodes the connectivity of all atoms. The InChIKey CRVNEIVGFSMKNQ-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications.

Figure 1: 2D structural representation of this compound. The chlorine (green), methoxy oxygen (red), and carboxylic acid group (blue) are highlighted.

CAS Registry Number and Alternative Designations

This compound has multiple registry identifiers and synonyms:

| CAS Registry Number | Synonyms |

|---|---|

| 1270312-11-2 | 4-Chloro-2-methoxy-L-phenylalanine |

| 1270090-75-9 | This compound |

| 82618957 (PubChem CID) | EN300-1985970 |

The variability in nomenclature arises from its role as a non-canonical amino acid analog. For example, the term 4-chloro-2-methoxy-L-phenylalanine emphasizes its structural relationship to L-phenylalanine, with substitutions on the aromatic ring.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₂ClNO₃ reflects the following atomic composition:

| Element | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon (C) | 10 | 120.10 |

| Hydrogen (H) | 12 | 12.12 |

| Chlorine (Cl) | 1 | 35.45 |

| Nitrogen (N) | 1 | 14.01 |

| Oxygen (O) | 3 | 48.00 |

| Total | - | 229.66 |

The calculated molecular weight of 229.66 g/mol matches experimental data from mass spectrometry. The presence of chlorine (15.4% by mass) and methoxy groups (13.9% oxygen) significantly influences its physicochemical properties, including polarity and solubility.

Isomeric Relationships with Substituted Phenylalanine Derivatives

This compound belongs to a family of substituted phenylalanine analogs with variations in halogen and alkoxy group positioning. Key isomeric comparisons include:

Positional Isomerism

- 3-Chloro-4-methoxyphenyl variant : The chlorine and methoxy groups swap positions on the aromatic ring (e.g., 2-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid, CAS 603105-74-4).

- Ortho-substituted analogs : Derivatives like (2R)-2-amino-2-(3-chloro-4-methoxyphenyl)propanoic acid (CAS not listed) exhibit stereochemical and positional differences.

Functional Group Isomerism

- Nitro- and cyano-substituted analogs : Replacements of the methoxy group with nitro (-NO₂) or cyano (-CN) moieties (e.g., o-cyano-phenylalanine). These modifications alter electronic properties and bioactivity.

Table 1: Comparative analysis of substituted phenylalanine derivatives

| Compound | Substituents | Molecular Formula |

|---|---|---|

| This compound | 4-Cl, 2-OCH₃ | C₁₀H₁₂ClNO₃ |

| 2-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid | 3-Cl, 4-OCH₃ | C₁₀H₁₂ClNO₃ |

| o-Nitro-phenylalanine | 2-NO₂ | C₉H₁₀N₂O₄ |

特性

分子式 |

C10H12ClNO3 |

|---|---|

分子量 |

229.66 g/mol |

IUPAC名 |

2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H12ClNO3/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14) |

InChIキー |

CRVNEIVGFSMKNQ-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)Cl)CC(C(=O)O)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-アミノ-3-(4-クロロ-2-メトキシフェニル)プロパン酸の合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、鈴木-宮浦カップリングの使用を含みます。これは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です。 この方法は、穏やかな条件下で、官能基耐性の高い条件下で、ホウ素試薬とパラジウム触媒を使用します .

工業生産方法

この化合物の工業生産は、通常、大規模な有機合成技術を含みます。プロセスには、高収率と高純度を確保するために、自動反応器と連続フローシステムの使用が含まれる場合があります。反応条件は、副生成物を最小限に抑え、効率を最大限に高めるように最適化されています。

化学反応の分析

4. 科学研究における用途

2-アミノ-3-(4-クロロ-2-メトキシフェニル)プロパン酸は、科学研究にいくつかの用途があります。

化学: 有機合成における構成要素として、およびさまざまな化学反応における試薬として使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: その潜在的な治療効果について、および創薬におけるリード化合物として調査されています。

産業: 特殊化学品の製造に使用され、より複雑な分子の合成における中間体として使用されます。

科学的研究の応用

Research indicates that this compound exhibits notable biological activities, primarily due to its structural similarity to neurotransmitters. Its potential applications can be categorized into several key areas:

Pharmacological Applications

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive function. Studies suggest that it can enhance synaptic transmission, providing therapeutic benefits for conditions such as depression and anxiety .

- Antitumor Activity : Preliminary studies have shown that 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid exhibits antiproliferative effects on various cancer cell lines. For instance, it has demonstrated inhibitory actions against HCT-116 cells, with IC50 values indicating significant potential as an anticancer agent .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests suggest that it disrupts bacterial cell membranes, making it a candidate for antibiotic development .

Enzyme Interaction Studies

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its interactions with enzyme systems could lead to the development of new therapeutic agents targeting metabolic disorders .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and inflammation in neuronal cells, suggesting its potential use in treating neurodegenerative diseases like Parkinson's .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was linked to its ability to interfere with bacterial membrane integrity, highlighting its potential as a lead compound for antibiotic therapies .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including:

- Esterification : The carboxylic acid group can undergo esterification reactions to form esters.

- Reduction/Oxidation : Depending on the reagents used, various functional groups can be introduced or modified .

作用機序

6. 類似の化合物との比較

類似の化合物

- 2-アミノ-3-(4-ヒドロキシフェニル)プロパン酸

- 2-アミノ-3-(4-ニトロフェニル)プロパン酸

- 2-アミノ-3-(4-エトキシフェニル)プロパン酸

独自性

2-アミノ-3-(4-クロロ-2-メトキシフェニル)プロパン酸は、芳香族環にクロロ基とメトキシ基の両方が存在することによって特徴付けられます。これらの置換基の組み合わせは、化合物の反応性、溶解性、および生物活性を影響を与える可能性があり、他の類似の化合物とは異なります。

類似化合物との比較

Halogen-Substituted Phenylalanine Derivatives

Halogenation of the phenyl ring alters steric and electronic properties, impacting bioavailability and target binding. Key analogs include:

Key Observations :

Methoxy- and Hydroxy-Substituted Analogs

Methoxy and hydroxy groups modulate hydrogen-bonding capacity and solubility:

Key Observations :

- Hydroxy vs. Methoxy: The hydroxy group in 2-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid increases polarity (logP: ~0.8 vs. ~1.5 for the chloro-methoxy analog), enhancing water solubility but reducing membrane permeability .

- Synergistic Effects : The combination of chloro (electron-withdrawing) and methoxy (electron-donating) groups in the target compound may balance electronic effects, optimizing receptor binding .

Amino-Modified Derivatives

Amino group modifications influence pharmacokinetics and target selectivity:

Key Observations :

- Neurotoxicity Concerns: BMAA’s methylamino group confers neurotoxicity via NMDA receptor activation, a risk absent in the target compound due to structural differences .

Thiazole- and Heterocycle-Linked Analogs

Heterocyclic modifications expand biological activity:

Key Observations :

生物活性

2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid is a compound of significant interest due to its potential biological activities. It is characterized by its unique structure, which includes an amino group, a chloro substituent, and a methoxy group on the aromatic ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C10H12ClNO2

- Molar Mass : 215.66 g/mol

The presence of both chloro and methoxy groups significantly influences the compound's reactivity and biological activities, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, effectively blocking their activity. The chloro and methoxy groups enhance its binding affinity and specificity towards these targets, potentially interfering with cellular signaling pathways.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties . In vitro studies have shown that derivatives of similar compounds can reduce cell viability in various cancer cell lines, including A549 non-small cell lung cancer cells. For example, compounds structurally related to this acid demonstrated significant cytotoxicity against these cells .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| Compound 20 | A549 | 50% |

| Compound 22 | A549 | 68.7% |

| Compound 29 | A549 | 31.2% |

These findings suggest that modifications to the phenyl ring can lead to enhanced anticancer activity, making this compound a promising scaffold for further development .

Antioxidant Activity

The compound has also been studied for its antioxidant properties . In assays such as the DPPH radical scavenging test, compounds with similar structures exhibited potent antioxidant capabilities. This suggests that this compound may play a role in reducing oxidative stress within biological systems .

Case Studies

-

Study on Enzyme Inhibition :

- A study investigated the inhibition of specific enzymes by derivatives of this compound. The results indicated that the compound effectively inhibited enzyme activity in vitro, suggesting potential therapeutic applications in diseases where enzyme modulation is beneficial.

-

Antimicrobial Properties :

- Another research effort focused on the antimicrobial activity of similar compounds against various bacterial strains. The findings revealed moderate to good inhibitory effects against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its potential as an antimicrobial agent .

Q & A

[Basic] What are the optimal synthetic routes for 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. Key steps include:

- Nucleophilic substitution : Use sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF) to introduce the methoxy group .

- Oxidation/Reduction : For carboxyl group formation, potassium permanganate (KMnO₄) in acidic conditions is effective. Reduction of intermediates may employ sodium borohydride (NaBH₄) under controlled pH .

- Chiral resolution : For enantiopure synthesis, chiral auxiliaries or enzymatic methods (e.g., immobilized PAL biocatalysts) can achieve stereoselectivity .

Optimization Parameters :

[Advanced] How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound across different studies?

Methodological Answer:

Contradictions often arise from solvent effects, impurities, or tautomerism. To address this:

- Standardized Protocols : Use deuterated solvents (DMSO-d₆ or CDCl₃) and consistent concentration ranges for NMR .

- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the chloro-methoxyphenyl group.

- Reference Databases : Cross-validate with NIST Chemistry WebBook or EPA DSSTox entries for benchmark spectral data .

- Impurity Profiling : Use HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect and quantify side products .

[Basic] What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Mitigation :

- Skin contact: Immediately wash with soap and water; use emergency showers if contaminated .

- Inhalation: Monitor airborne concentrations with real-time sensors (e.g., PID detectors).

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

[Advanced] How can the compound's potential as a ligand in metal coordination chemistry be systematically evaluated?

Methodological Answer:

- Synthesis of Complexes : React with lanthanide or transition metal salts (e.g., CeCl₃) in ethanol/water mixtures at 50°C. Monitor pH (6–8) to prevent precipitation .

- Characterization :

- Activity Screening : Test redox activity via cyclic voltammetry in DMF/TBAP electrolyte .

[Basic] Which analytical techniques are most reliable for purity assessment and structural confirmation?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 70:30 acetonitrile/water + 0.1% formic acid .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (calculated m/z: 244.07 for C₁₀H₁₁ClNO₃).

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 49.29%, H: 4.55%) .

[Advanced] What strategies can elucidate the compound's mechanism of action in biological systems (e.g., enzyme inhibition)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB IDs) to predict binding affinity to targets like tyrosine kinases .

- Kinetic Studies : Perform enzyme assays (e.g., fluorometric assays for proteases) with varying substrate concentrations. Calculate IC₅₀ and Ki values .

- Metabolomics : Use LC-HRMS to track metabolic byproducts in cell cultures (e.g., HepG2 cells) exposed to the compound .

[Basic] How can researchers address low yields in the final hydrolysis step of the synthesis?

Methodological Answer:

- Acid/Base Optimization : Use HCl (6M) at 80°C for 12 hours instead of H₂SO₄ to minimize side reactions .

- Protecting Groups : Introduce tert-butyl esters during intermediate steps to prevent premature carboxylate formation .

- Workup : Extract the product with ethyl acetate (3× volumes) and purify via recrystallization (ethanol/water) .

[Advanced] What computational methods are suitable for predicting the compound's physicochemical properties (e.g., logP, pKa)?

Methodological Answer:

- Software Tools : Use ChemAxon MarvinSuite or ACD/Labs to calculate logP (estimated ~1.2) and pKa (carboxylic acid: ~2.5; amine: ~9.8) .

- DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set to model electronic properties (e.g., HOMO-LUMO gaps) .

- Solubility Prediction : Apply Hansen solubility parameters in COSMO-RS simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。